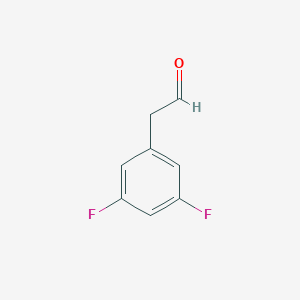

2-(3,5-Difluorophenyl)acetaldehyde

Descripción general

Descripción

Synthesis Analysis

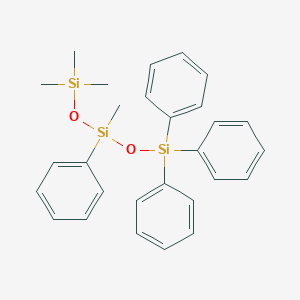

The synthesis of related compounds, such as 2,3-disubstituted benzofurans, involves platinum-olefin-catalyzed carboalkoxylation of o-alkynylphenyl acetals, indicating a method that could potentially be adapted for synthesizing 2-(3,5-Difluorophenyl)acetaldehyde (Nakamura et al., 2005). Moreover, the synthesis of acetals from aldehydes and ketones using bismuth triflate presents a versatile method that may be applicable to the compound , offering good yields under mild conditions (Leonard et al., 2002).

Molecular Structure Analysis

The molecular structure of acetals and related compounds has been extensively studied, with specific interest in the formation and stability of cyclic acetals. The research by Chen et al. (2005) on direct atom-efficient acetal formation between aldehydes and diols catalyzed by water-tolerant and recoverable vanadyl triflate provides insights into the potential molecular structure and stability of 2-(3,5-Difluorophenyl)acetaldehyde acetals under ambient conditions (Chen et al., 2005).

Chemical Reactions and Properties

Chemical reactions involving the compound can include acetalization under basic conditions, as demonstrated by Barbasiewicz and Mąkosza (2006), where nonenolizable aldehydes and ketones react with chloroalkoxides to form cyclic acetals, suggesting a pathway for modifying 2-(3,5-Difluorophenyl)acetaldehyde (Barbasiewicz & Mąkosza, 2006).

Physical Properties Analysis

Studies on the synthesis and reactivity of related acetal compounds provide insights into the physical properties of 2-(3,5-Difluorophenyl)acetaldehyde. For instance, the efficient synthesis of 3-(polyfluoroacyl)pyruvaldehydes dimethyl acetals by Chizhov et al. (2017) highlights the influence of fluorinated groups on the physical properties of aldehydic compounds, which could be extrapolated to understand the physical characteristics of 2-(3,5-Difluorophenyl)acetaldehyde (Chizhov et al., 2017).

Chemical Properties Analysis

The chemical properties of 2-(3,5-Difluorophenyl)acetaldehyde can be inferred from studies on similar compounds. The reaction of acetylenic aldehydes with alcohols in the presence of Pd(OAc)2, forming cyclic alkenyl ethers, by Asao et al. (2002), demonstrates the catalytic roles of transition metals in facilitating chemical transformations of aldehydes, suggesting potential reactivity pathways for 2-(3,5-Difluorophenyl)acetaldehyde (Asao et al., 2002).

Aplicaciones Científicas De Investigación

Environmental Water Samples Analysis : It serves as a new molecular probe for the trace measurement of carbonyl compounds in water samples. This probe offers very low limits of detection and high sensitivity, making it ideal for environmental monitoring (Houdier, Perrier, Defrancq, & Legrand, 2000).

Chemical Synthesis : 2-(2-aminophenyl)-acetaldehyde dimethyl acetal is a novel reagent used for protecting carboxylic acids and can be easily converted to esters, amides, and aldehydes, highlighting its utility in chemical synthesis (Arai, Tokuyama, Linsell, & Fukuyama, 1998).

DNA Interaction Studies : Acetaldehyde forms stable DNA adducts, including interstrand cross-links, in reactions with calf thymus DNA or deoxyguanosine, which is crucial for understanding its interaction with DNA (Wang, McIntee, Cheng, Shi, Villalta, & Hecht, 2000).

Combustion Research : The combustion characteristics of acetaldehyde are significant for developing core mechanisms and reducing associated emissions. This research is vital in the field of energy and environmental science (Tao, Sun, Yang, Hansen, Moshammer, & Law, 2017).

Food and Beverage Safety : Acetaldehyde's presence in foods and beverages is studied for risk assessment, as its concentration can impact both quality and health safety (Miyake & Shibamoto, 1993).

Cancer Risk Assessment : Exposure to acetaldehyde increases cancer risk by forming DNA adducts such as 1,N2-propano-2'-deoxyguanosine. These studies are crucial for understanding the carcinogenic potential of acetaldehyde (Garcia et al., 2011).

Clinical and Experimental Studies : Improved methods for measuring acetaldehyde in blood and tissues are used in clinical and experimental studies of ethanol metabolism, important for understanding its effects on the body (Lynch, Lim, Thomas, & Peters, 1983).

Catalysis and Surface Chemistry : Acetaldehyde reactions on CeO2 and CeO2-supported catalysts are studied for applications in oxidation, reduction, or carbon-carbon bond formation reactions, highlighting its importance in catalysis research (Idriss et al., 1995).

Fermentation Process Optimization : The kinetics of acetaldehyde during alcoholic fermentation by Saccharomyces cerevisiae are crucial for improving ethanol production yields, product stabilization, and understanding toxicological aspects (Jackowetz, Dierschke, & Orduña, 2011).

Renewable Energy Sources : Acetals produced from renewable resources like glycerol and acetaldehyde can be used as oxygenated diesel additives, contributing to the development of sustainable energy sources (Agirre et al., 2013).

Liquor and Spirits Flavor Analysis : Acetaldehyde is a flavor constituent in liquor and spirits, contributing to their spicy taste, but its excessive intake is harmful to health. This research is important in the food and beverage industry (Yang et al., 2019).

Safety And Hazards

The compound is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation)1. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area5.

Direcciones Futuras

The future directions for the use and study of 2-(3,5-Difluorophenyl)acetaldehyde are not readily available from the search results. However, given its chemical structure, it may have potential applications in various areas of chemical research.

Please note that this information is based on available web search results and may not be comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature or chemical databases.

Propiedades

IUPAC Name |

2-(3,5-difluorophenyl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O/c9-7-3-6(1-2-11)4-8(10)5-7/h2-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFPKHHSBXHWSJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50591670 | |

| Record name | (3,5-Difluorophenyl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,5-Difluorophenyl)acetaldehyde | |

CAS RN |

109346-94-3 | |

| Record name | (3,5-Difluorophenyl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,2,2-Trimethyl-3-[(2-oxothiolan-3-yl)carbamoyl]cyclopentane-1-carboxylic acid](/img/structure/B9448.png)

![2,4-Bis[(dodecylthio)methyl]-6-methylphenol](/img/structure/B9458.png)

![[4-[(2E,4Z)-5-[4-(Dimethylamino)phenyl]-1,5-diphenylpenta-2,4-dienylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;trifluoromethanesulfonate](/img/structure/B9460.png)

![[(2R,5S)-5-(octadecylcarbamoyloxymethyl)oxolan-2-yl]methyl 2-quinolin-1-ium-1-ylethyl phosphate](/img/structure/B9469.png)